1-Methylpiperidin-4-amine dihydrochloride

Vue d'ensemble

Description

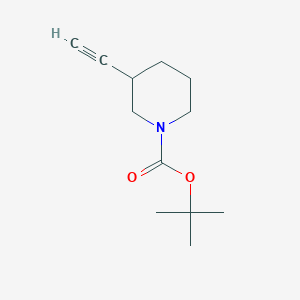

1-Methylpiperidin-4-amine dihydrochloride is a chemical compound related to the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, a one-pot pseudo three-component reaction has been utilized to synthesize highly functionalized hexa-substituted 1,4-dihydropyridines, which are structurally related to piperidine derivatives . Additionally, palladium-catalyzed Buchwald-Hartwig amination reactions have been employed to synthesize 1-heteroaryl-4-(N-methyl)aminopiperidines from heteroaryl chloride derivatives, demonstrating the versatility of palladium catalysis in constructing piperidine frameworks .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with various substituents influencing the overall conformation. For example, the crystal structure of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride reveals a chair conformation of the piperidinium ring with substituents in equatorial and axial positions, leading to a disordered structure with multiple isomers . Similarly, the conformational analysis of a fluorinated piperidine derivative has been studied using NMR, indicating that the solid and solution conformations are similar .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. The 1,3-dipolar cycloaddition reaction of 1-methyl-1,2,3,4-tetrahydropyridine with organic azides has been shown to afford 1-methylpiperidylidene-2-sulfon(cyan)amides, demonstrating the reactivity of the piperidine ring towards cycloaddition . Furthermore, the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride involves bromination and amination steps, highlighting the functional group transformations that piperidine derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of hydroxyl groups and their interactions with chloride ions in bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride contribute to the formation of hydrogen bonds and affect the compound's solubility and crystallinity . The thermal stability and phase transitions of piperidine derivatives have been investigated using techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing insights into their behavior under varying temperatures .

Applications De Recherche Scientifique

Chemical Synthesis and Applications :

- Reductive amination of related piperidines has been studied, highlighting their use as precursors for developing compounds with potential applications in analgesics, neuroleptics, and antihistamines (Senguttuvan, Murugavelu, & Nagarajan, 2013).

- An efficient protocol for synthesizing 1-heteroaryl-4-(N-methyl)aminopiperidines from heteroaryl chloride derivatives has been described, showcasing a broad application in organic chemistry (Zhang et al., 2017).

Pharmacological Research :

- Studies have investigated the interaction of similar compounds with receptors, indicating potential for drug development, specifically in the area of neuroleptics and analgesics. However, detailed research specifically on 1-Methylpiperidin-4-amine dihydrochloride is limited in this context.

Material Science and Catalysis :

- Research on similar piperidine derivatives has found applications in material science and catalysis, such as in corrosion inhibition and as catalysts in chemical reactions (Babić-Samardžija, Khaled, & Hackerman, 2005).

Environmental Applications :

- Certain piperidine derivatives have been explored for their role in environmental science, especially in carbon capture technologies and phase separation studies (Fandiño et al., 2018).

Analytical Chemistry :

- Piperidine analogs have been used in analytical chemistry, for example, in Raman spectroscopy and X-ray diffraction studies to analyze chemical structures and reactions (Ribet et al., 2005).

Mécanisme D'action

Target of Action

This compound is a derivative of piperidine, a common structural motif in many pharmaceuticals and natural products

Mode of Action

As a piperidine derivative, it may interact with various biological targets, potentially leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to interact with a wide range of biochemical pathways, but the specific effects of this compound require further investigation .

Propriétés

IUPAC Name |

1-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-8-4-2-6(7)3-5-8;;/h6H,2-5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOBUZORFXDVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621403 | |

| Record name | 1-Methylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120088-53-1 | |

| Record name | 1-Methylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)